N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a benzene ring, an ethoxy group, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)15-14(21-11)16-13(19)9-7-8-18(2)17-9/h4-8H,3H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFQICQYZXVRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4-ethoxybenzo[d]thiazole-2-amine with 1-methyl-1H-pyrazole-3-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is investigated for its potential as:
- Antibacterial Agent : Exhibits activity against various bacterial strains by inhibiting specific enzymes involved in bacterial growth.
- Antifungal Agent : Shows promise against fungal pathogens, making it a candidate for treating fungal infections.
- Anticancer Agent : Demonstrates the ability to inhibit cancer cell proliferation through mechanisms that may include modulation of cell signaling pathways.
Biology
The compound serves as a valuable tool in biological research:
- Cell Signaling Studies : Used to probe molecular interactions within signaling pathways, contributing to understanding disease mechanisms.
- Molecular Interactions : Investigated for its interactions with proteins and enzymes, aiding in the identification of new therapeutic targets.
Materials Science
In materials science, this compound's unique structure allows for:
- Development of Novel Materials : Utilized in synthesizing materials with specific properties such as conductivity or fluorescence, which are essential for electronic or photonic applications.
Industry
The compound's versatility extends to industrial applications:
- Synthesis of Complex Molecules : Acts as an intermediate in the production of pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities.
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent. -
Anticancer Activity Assessment :
In vitro tests on cancer cell lines demonstrated that the compound effectively inhibited cell proliferation. The mechanism was linked to the modulation of apoptosis pathways, suggesting its potential as an anticancer therapeutic. -
Material Development Research :
Researchers synthesized composites incorporating this compound for enhanced electrical conductivity. The findings indicated improved performance characteristics compared to traditional materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in target proteins. This structural feature can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds with different substituents.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a pyrazole moiety, characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 302.35 g/mol
- CAS Number : 1211245-08-7
Synthesis Methods
The synthesis typically involves the condensation of 4-ethoxybenzo[d]thiazole-2-amine with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane (DCM) .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported an IC₅₀ of 0.08 μM against MCF-7 cells, indicating potent antiproliferative activity .
Antibacterial and Antifungal Properties
The compound has demonstrated antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. Comparative studies have shown that it is more effective than traditional antibiotics like ampicillin . Additionally, antifungal activities have been observed, making it a candidate for further exploration in infectious disease treatment .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit specific enzymes involved in cancer pathways and inflammation. For example, it has been shown to modulate signaling pathways linked to cell survival and apoptosis .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Anticancer Study : A study evaluated its effect on cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through intrinsic and extrinsic pathways .
- Antimicrobial Activity : Another study highlighted its effectiveness against S. aureus, demonstrating selective inhibition without affecting human topoisomerase II .
- In Vivo Studies : Animal models have shown promising results in reducing tumor sizes when treated with this compound, suggesting potential for therapeutic applications .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
